3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves several steps. One method includes the dissolution of ruxolitinib free base in a polar protic solvent such as methanol, ethanol, 1-propanol, 2-propanol, 1-butanol, or 2-butanol, with ethanol being the preferred solvent at a temperature of 50°C . The L-tartaric acid solution is then added drop-wise, followed by stirring at 50°C for an additional hour. The solution is then cooled to 0-5°C to precipitate the product, which is kept at this temperature for 16 hours before isolating the ruxolitinib L-tartaric acid salt .
化学反应分析
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, phosphoric acid, fumaric acid, and L-tartaric acid . The major products formed from these reactions are different crystalline forms of the compound, which are used in pharmaceutically acceptable compositions .
科学研究应用
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is primarily used as a selective inhibitor of JAK1 and JAK2 enzymes, making it valuable in the treatment of myelofibrosis . Additionally, its crystalline forms are used in the preparation of pharmaceutically acceptable compositions .
作用机制
The mechanism of action of 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile involves the selective inhibition of JAK1 and JAK2 enzymes . These enzymes play a crucial role in the signaling pathways that regulate various cellular processes, including growth, differentiation, and immune responses. By inhibiting these enzymes, the compound can effectively reduce the abnormal proliferation of cells in myelofibrosis .
相似化合物的比较
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile is unique due to its selective inhibition of JAK1 and JAK2 enzymes . Similar compounds include other JAK inhibitors such as tofacitinib and baricitinib, which also target JAK enzymes but may have different selectivity profiles and clinical applications . The uniqueness of this compound lies in its specific application for the treatment of myelofibrosis .
属性
分子式 |
C19H19F3N6O2 |
---|---|
分子量 |
420.4 g/mol |
IUPAC 名称 |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H18N6.C2HF3O2/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16;3-2(4,5)1(6)7/h6,8-12,15H,1-5H2,(H,19,20,21);(H,6,7) |
InChI 键 |
YCYDUYFWWXXNRP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。